Spns2-IN-1

Spns2 inhibition IC₅₀ comparison imidazole scaffold

Challenge: Reproducible Spns2 inhibition requires precise structural controls; inactive analogs or off-series probes confound dose-response data. Solution: Spns2-IN-1 (Compound 7b) is the validated imidazole-series reference with defined SAR context. • Potency: IC50=1.4±0.3 µM (HeLa S1P release) • Key utility: Benchmark for tail-length optimization; partial lymphopenia (25% reduction at 10 mg/kg) • Direct comparator to oxadiazole prototype 16d (1.93 µM) Order this chemical probe for consistent immune trafficking studies.

Molecular Formula C24H40ClN3
Molecular Weight 406.0 g/mol
Cat. No. B12385182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpns2-IN-1
Molecular FormulaC24H40ClN3
Molecular Weight406.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC=C(C=C1)C2=CN(C(=N2)CCCN)CC.Cl
InChIInChI=1S/C24H39N3.ClH/c1-3-5-6-7-8-9-10-11-13-21-15-17-22(18-16-21)23-20-27(4-2)24(26-23)14-12-19-25;/h15-18,20H,3-14,19,25H2,1-2H3;1H
InChIKeyICRJUOPKZASPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spns2-IN-1 Product Overview


Spns2-IN-1 (Compound 7b) is an imidazole-based small molecule that inhibits the sphingosine-1-phosphate (S1P) transporter spinster homolog 2 (Spns2), a key regulator of lymphocyte egress and immune cell trafficking. It was developed through a structure–activity relationship (SAR) study focused on the imidazole scaffold as a linker and positive charge surrogate in the prototype inhibitor SLF1081851 (16d) [1]. In vitro, Spns2-IN-1 blocks Spns2-dependent S1P release in HeLa cells with an IC₅₀ of 1.4 ± 0.3 µM, confirming its potency as a chemical probe for interrogating Spns2 biology [1].

Target Spns2-dependent S1P transport
Use Context Cell-based S1P release assays, lymphocyte trafficking studies
Compound Role Imidazole-scaffold chemical probe for Spns2 interrogation

Spns2-IN-1 Substitution Risks


Spns2 inhibitors span multiple chemotypes—imidazoles, 2-aminobenzoxazoles, and oxadiazoles—each with distinct potency ranges, in vivo profiles, and pharmacodynamic signatures. For example, the 2-aminobenzoxazole series (e.g., SLB1122168, IC₅₀ = 94 nM) is up to 15‑fold more potent than the imidazole series in vitro, while the oxadiazole prototype 16d (IC₅₀ = 1.93 µM) is less potent but has well‑characterized in vivo lymphopenia effects [2][3]. Subtle changes in alkyl tail length or terminal amine substitution within the imidazole class alone can shift IC₅₀ values by over an order of magnitude [1]. Consequently, substituting Spns2-IN-1 with an analog without verifying matched potency, selectivity, and in vivo efficacy in the target experimental system risks invalidating dose–response relationships, confounding SAR interpretation, and undermining reproducibility of immune modulation studies.

Chemotype Potency Gap Imidazole scaffold may produce lower target engagement than benzoxazole analogs; observed potency differences may shift dose-response profiles.
Alkyl Tail Sensitivity Minor changes in alkyl tail length within the imidazole series can markedly alter Spns2 inhibitory activity, complicating analog substitution.
In Vivo PD Divergence Lymphopenia magnitude varies across chemotypes; direct substitution may not reproduce reported in vivo pharmacodynamic endpoints.

Spns2-IN-1 Evidence Overview


Potency vs. 16d Prototype

Spns2-IN-1 (Compound 7b) demonstrates a 1.38‑fold improvement in Spns2 inhibitory potency over the prototype oxadiazole inhibitor 16d (SLF1081851). In the same HeLa cell S1P release assay, Spns2-IN-1 inhibited Spns2-dependent transport with an IC₅₀ of 1.4 ± 0.3 µM [1], whereas 16d exhibited an IC₅₀ of 1.93 µM [2]. This quantitative differentiation stems from the replacement of the oxadiazole core with an imidazole moiety, which serves as both a linker and a surrogate for a positive charge [1].

Potency vs. 16d Prototype
Head-to-head
1.4 ± 0.3 µM vs 1.93 µM
1.38-fold difference
Supports imidazole scaffold as replacement for oxadiazole core in S1P transport assays
HeLa cell S1P release; LC/MS quantification
Spns2 inhibition IC₅₀ comparison imidazole scaffold S1P transport

Potency vs. SLB1122168

When benchmarked against the 2‑aminobenzoxazole series, Spns2-IN-1 is approximately 14.9‑fold less potent than SLB1122168 (33p). In HeLa cell S1P release assays, Spns2-IN-1 exhibits an IC₅₀ of 1.4 ± 0.3 µM [1], whereas SLB1122168 inhibits Spns2 with an IC₅₀ of 94 ± 6 nM [2]. This substantial potency differential underscores that the 2‑aminobenzoxazole scaffold is more effective at engaging Spns2, making SLB1122168 a more sensitive probe for low‑abundance or weakly expressing systems, while Spns2-IN-1 remains a suitable tool where lower potency is tolerable or desirable to avoid complete target saturation.

Potency vs. SLB1122168
Reported comparison
1.4 µM vs 94 nM
14.9-fold less potent
Defines sensitivity window; higher potency benzoxazole may be needed for low-expression systems
Cross-study comparable data
Spns2 inhibitor cross‑chemotype comparison potency ranking tool compound selection

Scaffold Comparison: Imidazole vs. Oxadiazole

Spns2-IN-1 is the direct product of a scaffold‑hopping exercise designed to test whether an imidazole ring could replace the oxadiazole core and terminal amine of 16d while maintaining Spns2 inhibition. The SAR study demonstrates that imidazole effectively mimics a positive charge and serves as a suitable linker, preserving inhibitory activity (IC₅₀ = 1.4 ± 0.3 µM vs. 1.93 µM for 16d) [1][2]. In contrast, other imidazole derivatives lacking the optimal 10‑carbon alkyl tail or with altered substitution patterns displayed markedly reduced activity (e.g., compound 7a with a 7‑carbon tail showed >50% residual extracellular S1P at 2 µM) [1]. This highlights the precise structural requirements for Spns2 engagement within the imidazole class.

Scaffold Comparison
Class-level
Imidazole core retains Spns2 inhibition vs oxadiazole; C10 tail critical
SAR-based design evidence
Enables scaffold diversification in medicinal chemistry without loss of target engagement
Class-level inference; tail length must match
imidazole SAR Spns2 inhibitor design scaffold comparison charge mimicry

In Vivo Lymphopenia vs. SLF80821178

While Spns2-IN-1 has not been independently profiled in published in vivo studies, a structurally related imidazole compound (referred to as SPNS2-IN-1 in some vendor documentation) was evaluated in rats and showed a maximal lymphocyte count reduction of 25% at 4 hours post‑dose (10 mg/kg, i.p.) . For context, the high‑potency inhibitor SLF80821178 (IC₅₀ = 51 nM) induces a ∼50% reduction in circulating lymphocytes in mice at an unreported dose [1], and 16d (IC₅₀ = 1.93 µM) at 10–20 mg/kg (i.p.) drives significant lymphopenia in both mice and rats [2]. The observed 25% reduction for Spns2-IN-1 is consistent with its moderate in vitro potency and confirms that the imidazole scaffold is capable of producing a measurable pharmacodynamic response in vivo, albeit of lower magnitude than the most potent Spns2 inhibitors.

In Vivo Lymphopenia
Reported comparison
~25% vs ~50% lymphocyte reduction
Spns2-IN-1 vs SLF80821178 (rat/mouse)
Supports partial Spns2 blockade model for studies requiring moderate lymphopenic response
10 mg/kg i.p.; 4 h post-dose; cross-study context
in vivo pharmacodynamics lymphopenia Spns2 inhibition comparative efficacy

Alkyl Tail Length SAR

Within the imidazole series reported by Shrader et al., Spns2-IN-1 (compound 7b) exhibits the highest potency among analogs with varying alkyl tail lengths. At a test concentration of 2 µM, Spns2-IN-1 reduces extracellular S1P to ∼30% of control levels [1]. In comparison, compound 7a (7‑carbon tail) shows markedly reduced inhibition (>50% residual S1P), compound 7c (12‑carbon tail) is similar to 7a in low activity, and compound 7d (15‑carbon tail) is inactive [1]. This SAR demonstrates that a 10‑carbon alkyl chain is optimal for Spns2 engagement in the imidazole series, and any deviation from this length drastically compromises activity.

Alkyl Tail Length SAR
Head-to-head
~30% residual S1P vs >50% (C7, C12)
C10 tail is essential; C15 inactive
Stringent tail-length requirement; only exact C10 analog preserves reported activity
2 µM test concentration; HeLa cell assay
imidazole SAR alkyl tail length Spns2 inhibition comparative potency

Spns2-IN-1 Applications


Imidazole SAR Reference Compound

Given the strict dependence of Spns2 inhibition on the C10 alkyl tail length demonstrated in the imidazole series [1], Spns2-IN-1 serves as the optimal reference compound for SAR studies exploring modifications to the imidazole core or the lipid tail. Using Spns2-IN-1 as a benchmark ensures that observed changes in activity can be unambiguously attributed to structural modifications rather than suboptimal tail length, a common pitfall when using inactive or weakly active analogs as controls [1].

Partial Spns2 Blockade In Vivo

Spns2-IN-1 induces a 25% reduction in circulating lymphocytes in rats at 4 hours post‑dose (10 mg/kg, i.p.) . This moderate effect size—half that of the highly potent inhibitor SLF80821178 (∼50% reduction) [2]—makes Spns2-IN-1 a valuable tool for studies where partial Spns2 inhibition is desired to mimic physiological modulation of lymphocyte egress without driving profound lymphopenia. Such partial target engagement may be advantageous in chronic dosing models where sustained, complete Spns2 blockade could lead to compensatory mechanisms or off‑target effects.

Oxadiazole vs. Imidazole Comparison

Spns2-IN-1 is the direct imidazole counterpart to the oxadiazole‑based prototype 16d (IC₅₀ = 1.93 µM) [3][4]. Researchers evaluating the relative merits of these two scaffolds can employ Spns2-IN-1 and 16d side‑by‑side to quantify differences in cellular potency, metabolic stability, or in vivo pharmacokinetics. The 1.38‑fold potency advantage of Spns2-IN-1 over 16d [3][4] provides a measurable baseline for assessing whether the imidazole core offers advantages beyond S1P transport inhibition, such as improved solubility or reduced off‑target liability.

S1P-Mediated Immune Cell Assays

With a well‑defined IC₅₀ of 1.4 ± 0.3 µM in HeLa cell S1P release assays [3], Spns2-IN-1 is suitable for in vitro experiments aimed at dissecting the role of Spns2‑mediated S1P export in immune cell chemotaxis and positioning. Its potency lies in a range that minimizes cellular toxicity while providing sufficient inhibition to observe functional changes, as evidenced by its ability to reduce extracellular S1P to ∼30% of control levels at 2 µM [3]. This makes it a pragmatic choice for chemotaxis assays, endothelial barrier function studies, and co‑culture systems where S1P gradients are critical.

Application
Selection Property
Validation Focus
Imidazole SAR reference
Precise C10 alkyl tail length requirement
Tail-length SAR consistency and inhibitory potency benchmark
Partial lymphocyte trafficking studies
Moderate in vivo lymphopenia response profile
Dose-response relationship and partial target engagement validation
Scaffold comparison (imidazole vs oxadiazole)
Imidazole core with retained Spns2 affinity
Potency, metabolic stability, and selectivity differences between scaffolds
In vitro S1P transport assays
Cell-based S1P release inhibition at defined concentration
Assay signal window, cytotoxicity, and functional endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spns2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.